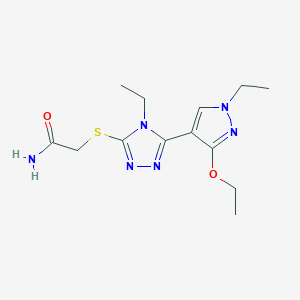![molecular formula C7H5ClN2O B2530807 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol CAS No. 1190314-08-9](/img/structure/B2530807.png)
3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-Chloro-1H-pyrrolo[2,3-c]pyridin-7-ol is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds that can help infer some aspects of the compound . For instance, the structural characterization of 1H-pyrrolo[2,3-b]pyridine-3-acetic acid shows a molecular geometry with the side chain perpendicular to the 7-azaindole ring, which could suggest that this compound may also exhibit distinct geometric features .
Synthesis Analysis
The synthesis of related pyrrolopyridine compounds involves multi-step reactions, as seen in the synthesis of 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine, which was obtained through a four-step reaction . This suggests that the synthesis of this compound could also be complex and require careful planning of each step to ensure the correct functional groups are introduced at the appropriate stages.
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry, complemented by X-ray diffraction analysis . These methods would likely be applicable in analyzing the molecular structure of this compound to confirm its geometry and the presence of the chloro and hydroxy functional groups.
Chemical Reactions Analysis
The reactivity of pyrrolopyridine derivatives can be inferred from studies on 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, which react with various nucleophiles under acidic or basic conditions . This indicates that this compound may also participate in nucleophilic substitution reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives can be quite diverse. For example, the electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine, as determined by DFT studies, shows a large HOMO-LUMO gap indicating high kinetic stability . This could suggest that this compound may also exhibit stability, which is important for its potential applications. Additionally, the forced degradation and photodegradation studies of pyrrolo[3,4-c]pyridine-1,3-dione derivatives reveal that these compounds are sensitive to light and various chemical conditions , which could be relevant for the stability and storage conditions of this compound.
Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
Pyrrolidine rings and their derivatives, including pyrrolopyridines, are extensively used in medicinal chemistry to develop treatments for human diseases. Their saturated structure allows efficient exploration of pharmacophore space, contributes significantly to stereochemistry, and enhances three-dimensional coverage of molecules. The stereogenicity of carbons in the pyrrolidine ring leads to diverse biological profiles of drug candidates due to different binding modes to enantioselective proteins. This highlights the importance of pyrrolidine compounds in designing new drugs with various biological activities (Li Petri et al., 2021).
Heterocyclic Chemistry and Properties
The chemistry of heterocyclic compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine showcases their variability in preparation procedures, properties, and complex compounds. These compounds exhibit a range of biological and electrochemical activities, suggesting potential research directions for unknown analogues (Boča et al., 2011).
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Pyrazolo[3,4-b]pyridine, similar to pyrrolo[2,3-c]pyridine, is utilized in designing kinase inhibitors due to its versatility in interacting with kinases through multiple binding modes. This underlines the scaffold's significance in developing inhibitors with high potency and selectivity (Wenglowsky, 2013).
Optical Properties of Diketopyrrolopyrroles
Diketopyrrolopyrroles, closely related in structure to pyrrolopyridines, are extensively used in dyes and organic electronics. Their synthesis, reactivity, and the relationship between structure and optical properties are well-documented, highlighting their importance in various applications including imaging and solar cells (Grzybowski & Gryko, 2015).
Biologically Significant Pyrimidine Appended Optical Sensors
Pyrimidine derivatives, similar to pyrrolopyridines, are crucial for creating optical sensors due to their ability to form coordination and hydrogen bonds. This review covers pyrimidine-based optical sensors, underscoring their biological and medicinal applications alongside exquisite sensing materials (Jindal & Kaur, 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been shown to have a wide range of biomedical applications .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets in a way that modulates biological activity .
Biochemical Pathways
Related compounds have been associated with a reduction in blood glucose levels, suggesting potential involvement in metabolic pathways .
Result of Action
Related compounds have been shown to have significant effects on cell migration and invasion .
Propiedades
IUPAC Name |
3-chloro-1,6-dihydropyrrolo[2,3-c]pyridin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-3-10-6-4(5)1-2-9-7(6)11/h1-3,10H,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWUZSGRGQCYRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1C(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-4-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2530726.png)
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2530727.png)


![3-{[(Tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid](/img/structure/B2530735.png)
![N-(4-{[2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetyl]amino}phenyl)-2-furamide](/img/structure/B2530736.png)
![Furo[3,4-c]pyridin-3(1H)-one](/img/structure/B2530738.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2530739.png)

![6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2530741.png)


![3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole](/img/structure/B2530746.png)